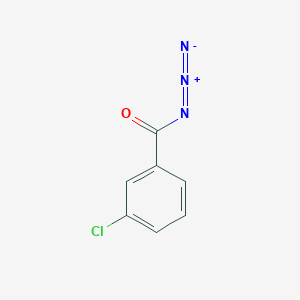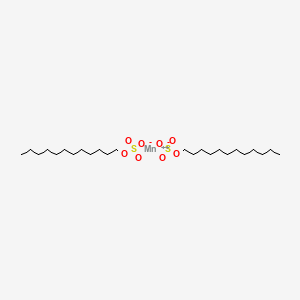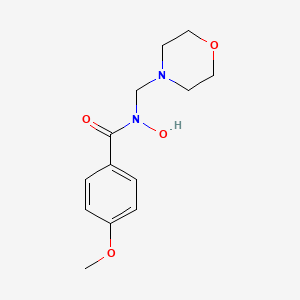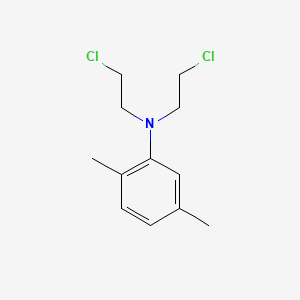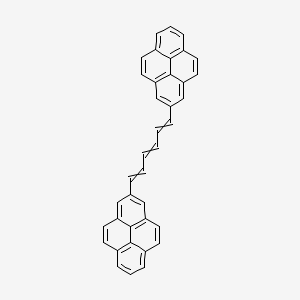
2,2'-(Hexa-1,3,5-triene-1,6-diyl)dipyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene is a complex organic compound known for its unique structural properties and applications in various scientific fields This compound features a conjugated system of double bonds, which contributes to its stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene typically involves the reaction of pyrene derivatives with hexa-1,3,5-triene under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired conjugated system . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 150°C, depending on the specific reagents and catalysts used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the aromatic rings of the pyrene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Diketone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated pyrene derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene involves its ability to intercalate into lipid membranes, altering their fluidity and dynamics . This intercalation is facilitated by the compound’s planar structure and conjugated system, which allows it to insert itself between lipid molecules. The fluorescence properties of the compound are used to monitor changes in membrane dynamics and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: Another conjugated triene used as a fluorescent probe in membrane studies.
Hexa-1,3,5-triene: A simpler conjugated triene used in studies of conjugated systems and their reactivity.
Diphenylhexatriene: Similar in structure but with different substituents, used in photophysical studies.
Uniqueness
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene is unique due to its extended conjugated system and the presence of pyrene moieties, which enhance its fluorescence properties and make it particularly useful in biological and photophysical studies .
Propiedades
Número CAS |
50399-66-1 |
|---|---|
Fórmula molecular |
C38H24 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
2-(6-pyren-2-ylhexa-1,3,5-trienyl)pyrene |
InChI |
InChI=1S/C38H24/c1(3-7-25-21-31-17-13-27-9-5-10-28-14-18-32(22-25)37(31)35(27)28)2-4-8-26-23-33-19-15-29-11-6-12-30-16-20-34(24-26)38(33)36(29)30/h1-24H |
Clave InChI |
PNQIOKZEUAMJCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC=CC=CC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
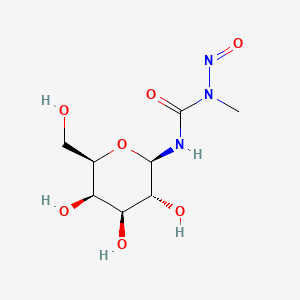
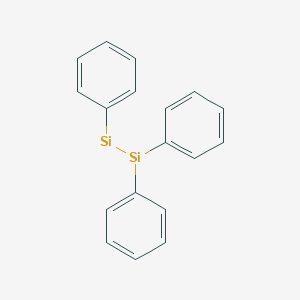
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
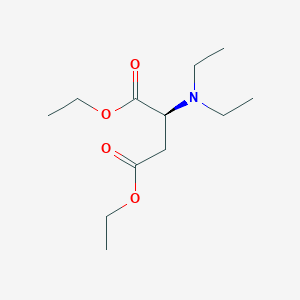
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)


